3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis, making it a valuable tool for advancing various fields of study.
Scientific Research Applications
3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
A similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase abundant only in brain tissue .
Mode of Action
Preparation Methods
The synthesis of 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with 2-(N-(4-methylbenzyl)sulfamoyl)ethylamine under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide can be compared with similar compounds such as:
4-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide: This compound has a similar structure but with a methoxy group at a different position.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound includes a chloro group, which may alter its chemical properties and applications
Properties
IUPAC Name |
3-methoxy-N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-6-8-15(9-7-14)13-20-25(22,23)11-10-19-18(21)16-4-3-5-17(12-16)24-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIHRMRAKVKHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.